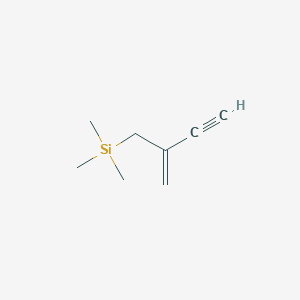
Silane, trimethyl(2-methylene-3-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(2-methylene-3-butynyl)-: is an organosilicon compound with the molecular formula C8H14Si. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-methylene-3-butynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(2-methylene-3-butynyl)- typically involves the reaction of trimethylsilyl chloride with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Silane, trimethyl(2-methylene-3-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl(2-methylene-3-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various silane derivatives, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Silane, trimethyl(2-methylene-3-butynyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials and catalysts .
Biology and Medicine: Its unique structural features make it a candidate for further research in these fields .
Industry: In the industrial sector, Silane, trimethyl(2-methylene-3-butynyl)- is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, trimethyl(2-methylene-3-butynyl)- involves its interaction with molecular targets through its reactive functional groups. The silicon atom, along with the methylene and butynyl groups, allows the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the methylene and butynyl groups.
Trimethylsilylacetylene: Contains a similar alkyne group but differs in the overall structure.
Trimethylsilylpropene: Shares the trimethylsilyl group but has a different carbon backbone.
Uniqueness: Silane, trimethyl(2-methylene-3-butynyl)- is unique due to its combination of a silicon atom with both methylene and butynyl groups.
Properties
CAS No. |
185046-00-8 |
|---|---|
Molecular Formula |
C8H14Si |
Molecular Weight |
138.28 g/mol |
IUPAC Name |
trimethyl(2-methylidenebut-3-ynyl)silane |
InChI |
InChI=1S/C8H14Si/c1-6-8(2)7-9(3,4)5/h1H,2,7H2,3-5H3 |
InChI Key |
BVMOLZNVJXPYSE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



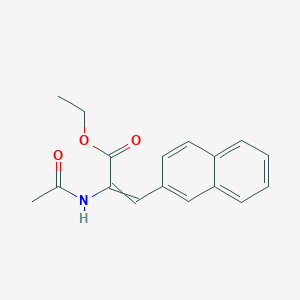
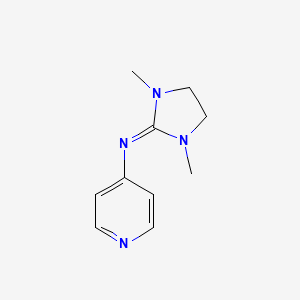
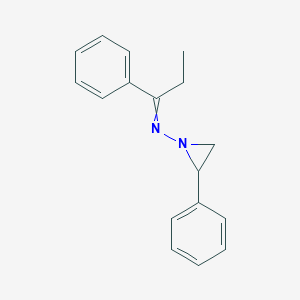
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
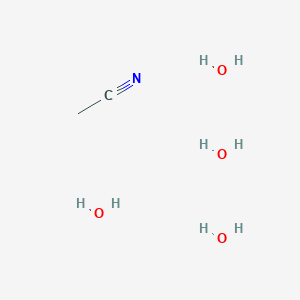
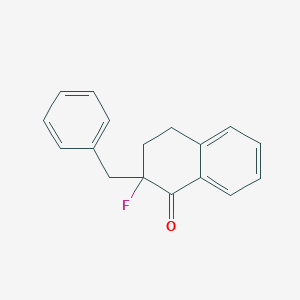
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
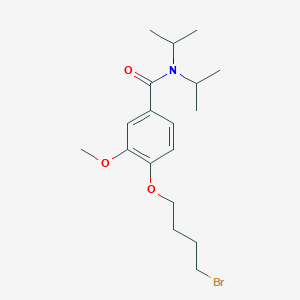

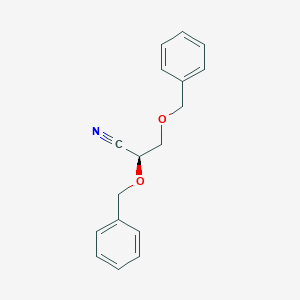
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)
